molecular formula C21H26N2O2 B1436113 16,17-Dihydroapovincamine CAS No. 57130-30-0

16,17-Dihydroapovincamine

Cat. No. B1436113
CAS RN: 57130-30-0
M. Wt: 338.4 g/mol
InChI Key: BOAFIDYFQWIRTC-FMVHKLRBSA-N
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Description

16,17-Dihydroapovincamine is a high-purity natural product with a molecular formula of C21H26N2O2 and a molecular weight of 338.44 g/mol . It is a type of alkaloid and is typically found in the form of a powder .


Synthesis Analysis

The synthesis of vincamine and its congeners, including 16,17-Dihydroapovincamine, has been a topic of interest in the scientific community . One approach to the semi-synthesis of (+)-vincamine involves using tabersonine as the starting material .


Molecular Structure Analysis

The molecular structure of 16,17-Dihydroapovincamine has been confirmed by NMR .


Chemical Reactions Analysis

16,17-Dihydroapovincamine is an impurity of Vincamine, which is often used as a nootropic agent to combat the effects of aging . Vincamine is a peripheral vasodilator that increases blood flow to the brain .


Physical And Chemical Properties Analysis

16,17-Dihydroapovincamine is a powder with a molecular weight of 338.44 g/mol . The compound can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Pharmacological Effects and Therapeutic Potentials

16,17-Dihydroapovincamine , a derivative of the alkaloid apovincamine found in Vinca minor leaves, has been the subject of various scientific investigations due to its significant pharmacological effects and therapeutic potential. This compound exhibits a broad spectrum of biological activities that have implications for the treatment and management of several health conditions.

Neuroprotective and Cognitive Enhancing Effects

One of the critical areas of research on 16,17-Dihydroapovincamine involves its neuroprotective and cognitive-enhancing effects. Studies have highlighted its role in ischemic stroke management and post-stroke outcomes. Vinpocetine, a synthetic derivative, is known for its selective inhibition of phosphodiesterase type 1 (PDE1), leading to neuroprotective effects through mechanisms such as inhibition of voltage-gated sodium channels and reduction of neuronal calcium influx. These actions contribute to its antioxidant, anti-inflammatory, and anti-apoptotic properties, making it an effective agent in managing ischemic stroke and playing a significant role in preventing and attenuating post-stroke epilepsy, depression, and cognitive deficits (Al-Kuraishy et al., 2020).

Antiviral Properties

Another area of interest is the exploration of 16,17-Dihydroapovincamine's potential antiviral properties. While specific studies directly investigating this compound's antiviral effects are limited, research on structurally related compounds provides insights into possible mechanisms through which it could exert antiviral activities. For example, studies on other compounds have focused on inhibiting viral entry pathways or replication processes in viral infections such as COVID-19 (Ragia & Manolopoulos, 2020).

properties

IUPAC Name

methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,17,19H,3,6,9-13H2,1-2H3/t17?,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAFIDYFQWIRTC-FMVHKLRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16,17-Dihydroapovincamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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